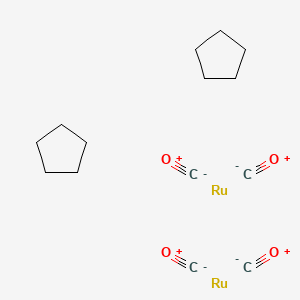![molecular formula C28H38F3NO3 B13391198 [(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fast blue B fluoroborate is a synthetic compound widely used in various scientific fields. It is known for its application as a fluorescent dye, particularly in histochemistry and neuroanatomy. The compound is characterized by its ability to bind to specific biological structures, making it a valuable tool for researchers studying cellular and molecular processes.
準備方法
Synthetic Routes and Reaction Conditions
Fast blue B fluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a suitable substrate to produce the desired dye. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of fast blue B fluoroborate involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Fast blue B fluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the dye into its corresponding amine or other reduced forms.
Substitution: The aromatic structure of fast blue B fluoroborate allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
科学的研究の応用
Fast blue B fluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a fluorescent dye for staining and visualizing cellular structures.
Medicine: Utilized in diagnostic assays and imaging techniques to study disease mechanisms.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of fast blue B fluoroborate involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. This binding is often facilitated by the formation of covalent or non-covalent interactions, leading to the stabilization of the dye within the target structure. The fluorescent properties of the compound allow for the visualization of these interactions under appropriate lighting conditions.
類似化合物との比較
Fast blue B fluoroborate is often compared with other similar compounds, such as:
Fast blue BB: Another fluorescent dye with similar applications but different spectral properties.
Fast blue RR: Known for its use in histochemistry and neuroanatomy, with distinct staining characteristics.
Fast blue BB salt: Used as a general substrate for β-glycosidase, with applications in enzymatic assays.
The uniqueness of fast blue B fluoroborate lies in its specific binding properties and fluorescent characteristics, making it a preferred choice for certain research applications.
Conclusion
Fast blue B fluoroborate is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to bind to biological structures make it an invaluable tool for researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
特性
分子式 |
C28H38F3NO3 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
(13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C28H38F3NO3/c1-19(2)22-13-12-20(3)8-6-9-21(4)16-25(18-27(5,34)15-14-22)35-26(33)32-24-11-7-10-23(17-24)28(29,30)31/h7-8,10-11,14-17,19,22,25,34H,6,9,12-13,18H2,1-5H3,(H,32,33) |
InChIキー |
JLDQWSQOYKXCQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


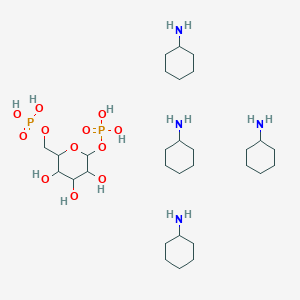
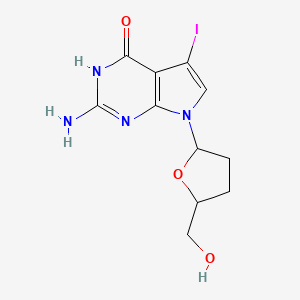

![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
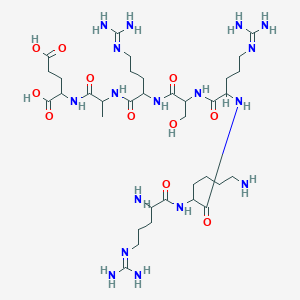
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
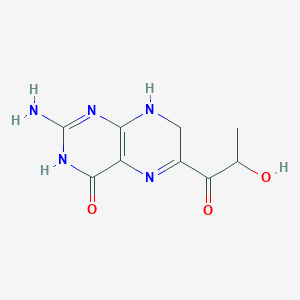
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
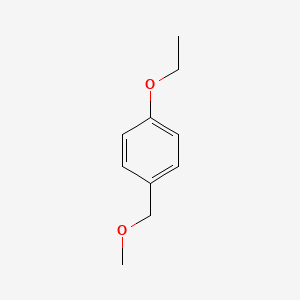

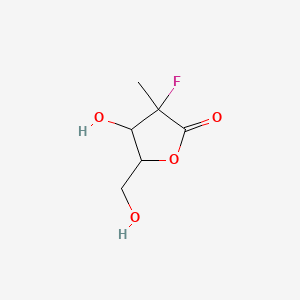
![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)
